molecular formula C7H6N4O B12640948 Pteridine, 2-methoxy- CAS No. 102170-44-5

Pteridine, 2-methoxy-

Cat. No.: B12640948
CAS No.: 102170-44-5
M. Wt: 162.15 g/mol
InChI Key: NIKKSNUDXYPTRO-UHFFFAOYSA-N
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Description

Pteridine, 2-methoxy- is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pteridine, 2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pteridine, 2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102170-44-5

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

2-methoxypteridine

InChI

InChI=1S/C7H6N4O/c1-12-7-10-4-5-6(11-7)9-3-2-8-5/h2-4H,1H3

InChI Key

NIKKSNUDXYPTRO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=NC=CN=C2C=N1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pteridine, 2 Methoxy

Strategies for the De Novo Synthesis of Pteridine (B1203161), 2-methoxy-

The de novo synthesis, or the creation of the molecule from simpler precursors, is the fundamental approach to obtaining 2-methoxypteridine. These strategies can be broadly categorized by which heterocyclic ring of the pteridine system is formed last.

Cyclocondensation Reactions Utilizing Pyrimidine (B1678525) Precursors

The most common and widely studied synthetic route to pteridines involves the construction of the pyrazine (B50134) ring onto a pre-existing, suitably substituted pyrimidine molecule. thieme-connect.de This typically involves the cyclocondensation of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound.

A prevalent method for synthesizing 2-methoxypteridine involves a two-step process. The first step is the formation of an intermediate, 2-chloropteridine (B77311), through the cyclocondensation of 2-chloro-4,5-diaminopyrimidine with glyoxal (B1671930). wur.nl The highly reactive 2-chloropteridine is then converted to 2-methoxypteridine via nucleophilic substitution with a methoxide (B1231860) source. wur.nl This conversion can be quantitative, occurring within half an hour. wur.nl

Step Reactants Product Description Reference
12-Chloro-4,5-diaminopyrimidine, Glyoxal2-ChloropteridineCyclocondensation to form the pyrazine ring. wur.nl
22-Chloropteridine, Sodium MethoxidePteridine, 2-methoxy-Nucleophilic substitution of the chloro group. wur.nl

The Gabriel–Isay condensation is a cornerstone of pteridine synthesis, defined by the reaction of a pyrimidine-4,5-diamine with a 1,2-dicarbonyl compound to form the pyrazine ring. thieme-connect.deorientjchem.orgnih.gov The mechanism initiates with a nucleophilic attack from the more reactive amino group of the pyrimidine (typically at the C5 position) onto the more electrophilic carbonyl carbon of the dicarbonyl reagent. mdpi.com A subsequent, similar condensation between the remaining amino and carbonyl groups completes the pyrazine ring formation, accompanied by the elimination of two water molecules. mdpi.com

The synthesis of 2-chloropteridine from 2-chloro-4,5-diaminopyrimidine and glyoxal is a direct application of the Gabriel–Isay condensation, serving as the crucial first stage in a common pathway to 2-methoxypteridine. wur.nl The reaction's outcome can be influenced by the nature of the dicarbonyl compound; unsymmetrical reagents can lead to the formation of regioisomers. orientjchem.orgmdpi.com

The Timmis reaction offers a regioselective alternative for pteridine synthesis. mdpi.com This method involves the base-catalyzed dehydration synthesis between a 4-amino-5-nitrosopyrimidine and a compound containing an activated methylene (B1212753) group, such as a ketone, aldehyde, or nitrile. orientjchem.orgmdpi.comorientjchem.org The regioselectivity is generally controlled by the initial condensation between the C4-amino group of the pyrimidine and the carbonyl group of the methylene compound, followed by a ring-closing condensation between the C5-nitroso group and the active methylene carbon. mdpi.com This directed approach avoids the potential for isomeric mixtures that can arise from the Gabriel-Isay condensation with unsymmetrical dicarbonyls. mdpi.com For instance, the reaction of 5-nitrosopyrimidine-2,4,6-triamine with phenylacetone (B166967) yields 7-methyl-6-phenylpteridine-2,4-diamine (B93231) as a single regioisomer. thieme-connect.de

While sometimes discussed in the context of pyrimidine-based precursors, the Taylor synthesis is classically understood as a method for constructing the pyrimidine ring onto a pyrazine precursor. thieme-connect.de As such, it is more appropriately detailed under routes involving pyrazine ring closure (see Section 1.1.2).

Routes Involving Pyrazine Ring Closure

An alternative major pathway to the pteridine scaffold involves forming the pyrimidine ring onto a pre-existing pyrazine derivative. thieme-connect.de This approach is particularly useful when the desired substitution pattern on the pyrazine ring is more readily accessible.

One of the primary examples of this strategy is the Taylor synthesis . This method is frequently employed in the total synthesis of more complex pteridines. thieme-connect.de A representative application involves the cyclization of a 3-aminopyrazine-2-carbonitrile (B1269731) derivative with a reagent like guanidine (B92328) to form the 2,4-diaminopyrimidine (B92962) ring portion of the pteridine. thieme-connect.de For example, 2,4-diamino-7-alkoxypteridines can be prepared from 3-amino-5-chloropyrazine-2-carbonitrile. thieme-connect.de

Another significant application of this strategy is the condensation of a substituted aminopyrazine with guanidine to form the pteridine core. This has been used to synthesize various methoxy-substituted pteridines. For instance, 2,4-diamino-7-methoxypteridine can be prepared by refluxing 2-amino-3-cyano-6-chloropyrazine with guanidine in a methanolic solution. researchgate.netacs.org Subsequent hydrolysis can then be used to modify the substituents. researchgate.net

Starting Material Reagent Product Example Description Reference
3-Amino-5-chloropyrazine-2-carbonitrileGuanidine2,4-Diamino-7-alkoxypteridineTaylor synthesis: Pyrimidine ring formation. thieme-connect.de
2-Amino-3-cyano-6-chloropyrazineGuanidine2,4-Diamino-7-methoxypteridineGuanidine condensation for pyrimidine ring formation. researchgate.netacs.org

Development of Novel Synthetic Approaches and Reagents

Modern synthetic chemistry has introduced new techniques to improve the efficiency, selectivity, and environmental footprint of pteridine synthesis.

Microwave-assisted synthesis has emerged as a powerful tool. It has been reported to facilitate Gabriel-Isay condensation reactions, yielding 6-substituted pterins regiospecifically with significantly reduced reaction times. nih.gov Similarly, microwave irradiation under solvent-free conditions has been successfully used for the acid-catalyzed cyclocondensation of 4-amino-(5-aminomethyl)pyrimidine intermediates with orthoesters, providing a rapid and straightforward route to pteridine analogues. conicet.gov.ar

Chemo-enzymatic methods represent another frontier. For example, aminotransferases have been used for the key amination of 1,2-diketone precursors to form α-aminoketones. semanticscholar.org These intermediates can then undergo oxidative dimerization to yield substituted pyrazines, a reaction that could be adapted for the pyrazine ring formation step in pteridine synthesis. semanticscholar.org

Novel reagents and catalytic systems are also being explored. This includes the use of palladium(0)-catalyzed cross-coupling reactions for the synthesis of complex antifolates and electrochemical methods for transformations under mild, aqueous conditions. acs.orgresearchgate.net These modern approaches offer promising avenues for the development of more efficient and versatile syntheses of 2-methoxypteridine and its derivatives.

Synthesis of Pteridine, 2-methoxy- Derivatives and Analogs

The synthesis of derivatives and analogs of 2-methoxy-pteridine can be achieved through various methods, primarily involving functionalization of the pteridine ring system or transformation of the methoxy (B1213986) group.

Functionalization at the Pteridine Ring System

The pteridine nucleus is electron-deficient, making it susceptible to nucleophilic attack. wur.nl This property is exploited for the introduction of various substituents onto the ring.

The C-6 and C-7 positions of the pteridine ring are common sites for functionalization. One approach involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, a method known as the Gabriel-Isay condensation. nih.govresearchgate.net The nature of the substituents at C-6 and C-7 is determined by the choice of the dicarbonyl species. For instance, reaction with biacetyl yields a 6,7-dimethylpteridine. thieme-connect.de

Another strategy involves nucleophilic substitution reactions on pteridines with a good leaving group at the C-6 or C-7 position. For example, 6-chloropteridine (B3064489) can undergo nucleophilic substitution. scielo.org.za Furthermore, pteridine 6-triflates have been shown to be reactive towards nucleophiles, allowing for the introduction of various substituents. clockss.orgresearchgate.net Interestingly, the reaction of 1,3-dimethyl-2,4(1H,3H)-pteridinedione 6-triflate with copper acetylides proceeds regioselectively to give 7-alkynylpteridines, demonstrating the nuanced reactivity of these positions. clockss.org

The direct functionalization of the C-6 position of indoles, a related heterocyclic system, has also been achieved using Brønsted acids, suggesting potential avenues for similar reactions on pteridines. frontiersin.org

The introduction of substituents at the nitrogen atoms of the pteridine ring, specifically at N-1 and N-3, can be achieved through alkylation reactions. The solubility of pterins, which are often poorly soluble, can be improved by N2-acylation, and these acylated derivatives can then be selectively alkylated at the O4-position. researchgate.net In contrast, the presence of an electron-donating group like a [(dimethylamino)methylene]amino function directs substitution to the N(3)-position. researchgate.net The alkylation of bromo-substituted pteridines has also been reported, although yields can be moderate. dss.go.th

Halogenated pteridines serve as versatile intermediates for the synthesis of various derivatives through nucleophilic substitution reactions. semanticscholar.org For example, 6-chloropterin and 2,4-diamino-6-chloropteridine (B13544105) can be synthesized and subsequently reacted with sulfur nucleophiles to introduce thioether groups. sci-hub.se The displacement of a chlorine atom can be achieved by reaction with various nitrogen, oxygen, and sulfur nucleophiles. semanticscholar.org

The synthesis of 4-substituted 2-dimethylamino-6-phenylpteridines has been accomplished by first creating a chloro-substituted pteridine intermediate, which then undergoes aromatic nucleophilic displacement of the chlorine atom. semanticscholar.org It is noteworthy that in some cases, such as with chloropteridine, covalent hydration can be preferred over nucleophilic displacement due to the electron-withdrawing nature of the chlorine atom. thieme-connect.de

Transformations Involving the 2-methoxy Group

The 2-methoxy group on the pteridine ring can undergo specific chemical transformations, most notably demethylation.

The cleavage of the methoxy ether in 2-methoxy-pteridine derivatives can be achieved under acidic conditions. For instance, treatment of 6-amino-5-(benzylaminomethyl)-2-methoxy-3-methylpyrimidin-4(3H)-one with an equimolar amount of acetic acid during a cyclization reaction with ethyl orthoformate resulted in the loss of the methoxy group at the C-2 position. conicet.gov.ar This demethylation is indicated by the appearance of an NH proton signal in the NMR spectrum, corresponding to the lactam form. conicet.gov.ar

Generally, the cleavage of aryl methyl ethers can be accomplished using various reagents. Strong protic acids like hydrobromic acid (HBr) can cleave phenolic methyl ethers at elevated temperatures. commonorganicchemistry.commasterorganicchemistry.com Milder reagents such as boron tribromide (BBr3) are also effective for this transformation. commonorganicchemistry.com Strong nucleophiles like thiolates can also induce demethylation. commonorganicchemistry.com The acidic cleavage of ethers typically proceeds via protonation of the ether oxygen, followed by either an SN1 or SN2 mechanism, depending on the structure of the ether. masterorganicchemistry.comlibretexts.org In the context of substituted phenols, selective cleavage of a methoxy group ortho to a hydroxyl group can be achieved using aluminum chloride. nih.gov

Transesterification or Transalkoxylation

Transesterification is a chemical process that involves the exchange of the alkoxy group of an ester with another alcohol. nih.govmasterorganicchemistry.com In the context of 2-methoxypteridine, this would refer to the replacement of the methoxy group at the C2 position with a different alkoxy group. This process, also known as transalkoxylation, can be catalyzed by either acids or bases. masterorganicchemistry.com

Under basic conditions, the reaction proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com An alkoxide, acting as a nucleophile, attacks the electrophilic carbon atom at the C2 position of the pteridine ring. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the original methoxy group as a methoxide anion to yield the new pteridine ether. The reaction is reversible, and an excess of the new alcohol is typically used to drive the equilibrium toward the desired product. nih.gov

Under acidic conditions, the mechanism involves protonation of one of the ring nitrogens, which further enhances the electrophilicity of the pteridine ring system. The alcohol then attacks the C2 carbon, and following a series of proton transfer steps, the methoxy group is eliminated as methanol (B129727). masterorganicchemistry.com

A related transformation, termed transetherification, has been observed in substituted pteridine systems. For instance, during the desulfurization of 4-pentyloxy-6-propionyl-7-propylsulfanylpteridin-2-amine using an aluminum-copper alloy in ethanolic alkali, a 4-ethoxy-substituted product was formed alongside the expected desulfurized product. thieme-connect.de This side reaction highlights the susceptibility of alkoxy groups on the pteridine ring to be exchanged under certain reaction conditions.

Table 1: General Mechanisms for Transalkoxylation

Catalyst Key Steps
Base (e.g., RO⁻) 1. Nucleophilic attack of alkoxide (RO⁻) on the C2 carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the methoxide (CH₃O⁻) leaving group.

| Acid (e.g., H⁺) | 1. Protonation of a ring nitrogen to activate the ring. 2. Nucleophilic attack of alcohol (ROH) on the C2 carbon. 3. Proton transfer steps. 4. Elimination of methanol (CH₃OH). |

Synthesis of Labeled Analogs for Mechanistic Investigations

The elucidation of reaction mechanisms often relies on the use of isotopically labeled compounds. By tracking the position of the label in the products, chemists can deduce the intricate bond-forming and bond-breaking steps of a chemical transformation. The synthesis of labeled analogs of 2-methoxypteridine is crucial for in-depth mechanistic investigations of its reactivity.

Labeling can be incorporated at various positions:

¹³C-labeling: The methoxy group can be labeled by using [¹³C]methanol in the synthesis of 2-methoxypteridine from a precursor like 2-chloropteridine. This would be invaluable for studying reactions involving the methoxy group itself, such as transalkoxylation or cleavage.

¹⁵N-labeling: Introducing ¹⁵N atoms into the pteridine core can provide detailed insights into reactions that involve the heterocyclic ring system. For example, studying the mechanism of ring contractions or rearrangements, as has been done with related pyridopyrazines using ¹⁵N and ¹³C labeling, can clarify the fate of the ring nitrogen atoms. wur.nl

Deuterium (²H)-labeling: The methyl group of the methoxy function can be deuterated (e.g., -OCD₃). This can be used to probe for kinetic isotope effects, which helps in determining whether a C-H bond is broken in the rate-determining step of a reaction.

The synthesis of these labeled analogs would follow established synthetic routes, simply substituting a standard reagent with its labeled counterpart. For instance, the reaction of 2-chloropteridine with [¹³C]sodium methoxide would yield [2-(methoxy-¹³C)]-pteridine. Such labeled molecules are powerful tools for spectroscopic analysis, particularly using NMR spectroscopy and mass spectrometry, to follow the course of a reaction and identify transient intermediates. psu.edu

Mechanistic Studies of Reactions Involving Pteridine, 2-methoxy-

The pteridine ring system is characterized by its electron-deficient nature, a consequence of the presence of four electronegative nitrogen atoms in the fused pyrimidine and pyrazine rings. This inherent electronic property is the primary determinant of its chemical reactivity.

Nucleophilic Aromatic Substitution on the Pteridine Ring

Nucleophilic aromatic substitution (SₙAr) is a hallmark reaction of electron-poor aromatic and heteroaromatic systems. wikipedia.org The pteridine ring is highly activated for such reactions. The electron-withdrawing nitrogen atoms polarize the C-X bond (where X is a leaving group) and stabilize the negatively charged intermediate formed during the reaction. wikipedia.orgmasterorganicchemistry.com

The mechanism proceeds in two steps:

Addition: A nucleophile attacks an electron-deficient carbon atom of the pteridine ring that bears a suitable leaving group (like a halide). This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The negative charge in this intermediate is delocalized over the ring system and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.

Elimination: The leaving group is expelled, and the aromaticity of the pteridine ring is restored. youtube.com

A direct example illustrating this reactivity is the synthesis of 2-methoxypteridine from 2-chloropteridine. The reaction involves the displacement of the chloride ion by a methoxide ion. wur.nl In this case, the methoxide ion (CH₃O⁻) is the nucleophile, and the chloride ion (Cl⁻) is the leaving group. The reaction is facile due to the strong activation provided by the ring nitrogens. wur.nl The element effect, where fluoride (B91410) is often a better leaving group than other halides in SₙAr reactions due to its high electronegativity which makes the attached carbon more electrophilic, is a key characteristic of this mechanism where the first step is rate-controlling. masterorganicchemistry.comnih.gov

Table 2: Nucleophilic Aromatic Substitution on a Pteridine Precursor

Reactant Nucleophile Product Leaving Group
2-Chloropteridine CH₃O⁻ 2-Methoxypteridine Cl⁻

Electrophilic Reactions and Regioselectivity

In stark contrast to its high reactivity towards nucleophiles, the pteridine ring is strongly deactivated towards electrophilic aromatic substitution (SₑAr). masterorganicchemistry.com The four ring nitrogens exert a powerful electron-withdrawing inductive effect, which reduces the electron density of the ring carbons, making them poor nucleophiles. saskoer.ca Furthermore, under the acidic conditions often required for electrophilic substitution, the basic nitrogen atoms would be protonated, further increasing the electron deficiency of the ring and making it even more resistant to attack by an electrophile.

Therefore, classical electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are generally not feasible on the unsubstituted pteridine ring. If a reaction were forced to occur under extreme conditions, the regioselectivity would be governed by the deactivating influence of the nitrogen atoms. Electrophilic attack would be expected at the carbon positions that are least electron-deficient. In pteridine, these are generally considered to be the C-6 and C-7 positions in the pyrazine ring, as they are further removed from the cumulative electron-withdrawing effects of the pyrimidine ring nitrogens. However, such reactions are not common.

Any activating groups present on the ring would direct the substitution, but their effect must be strong enough to overcome the inherent deactivation of the core ring system. libretexts.org

Redox Chemistry and Electron Transfer Pathways

Redox reactions involve the transfer of electrons, where oxidation is the loss of electrons and reduction is the gain of electrons. tru.caopentextbc.ca The electron-deficient nature of the pteridine nucleus makes it susceptible to reduction.

Oxidation and Reduction Pathways

Reduction: The pteridine ring system can be readily reduced, either catalytically or with chemical reducing agents. The reduction typically occurs in a stepwise manner, first leading to dihydro- and then tetrahydro- derivatives. The electron-deficient character of the ring means it readily accepts electrons. scienceready.com.ausavemyexams.com For example, the reduction of pteridin-2-amine (B1616060) is known to yield a 3,4-dihydropteridin-2-amine, which can then be aromatized by oxidation. thieme-connect.de Substituted pteridines, such as 2,4,6,7-tetramethoxypteridine, also undergo reduction. thieme-connect.de The most common sites for initial reduction are the N5-C6 or N7-C8 double bonds in the pyrazine ring.

Oxidation: The oxidation of the pteridine ring is more challenging due to its electron-poor nature. libretexts.org For a substance to be oxidized, it must lose electrons. github.io The nitrogen atoms, with their lone pairs of electrons, are the most likely sites for oxidation, which would lead to the formation of pteridine N-oxides. Strong oxidizing agents would be required for this transformation. Alternatively, under harsh oxidative conditions, cleavage of the heterocyclic rings could occur.

Table 3: Summary of Redox Behavior of the Pteridine Ring

Process Reactivity Products Rationale
Reduction Favorable Dihydro- and Tetrahydropteridines The electron-deficient ring readily accepts electrons. savemyexams.com

| Oxidation | Unfavorable | Pteridine N-oxides (potential) | The electron-deficient ring resists the loss of electrons. Oxidation may occur at nitrogen lone pairs. libretexts.org |

Table of Mentioned Compounds

Compound Name
Pteridine, 2-methoxy-
2-Chloropteridine
2-Aminopteridin-4(3H)-one
2-Amino-3-cyanopyrazine 1-oxide
2-Amino-3-cyano-6-chloropyrazine
2,4-Diamino-7-methoxypteridine
Xanthopterin
Isoxanthopterin
2,4-Diaminopteridine 8-oxide
2,4-Diamino-7-(1-pyrrolidino)pteridine
7-Chloropteridine
4-Pentyloxy-6-propionyl-7-propylsulfanylpteridin-2-amine
4-Ethoxy-6-propionylpteridin-2-amine
6-Chloropyrido[2,3-b]pyrazine
Benzil
2,3-Diphenylquinoxaline
2,4,6,7-Tetramethoxypteridine
Pteridin-2-amine
Radical Formation and Stability

The chemistry of pteridine radicals is a critical determinant of their biological and chemical functions. Pteridines, as a class of heterocyclic compounds, are capable of forming free radical species and can participate in radical-mediated reactions. mdpi.com Their behavior as either pro-oxidants or antioxidants is highly dependent on the specific experimental conditions and the oxidation state of the pteridine ring. mdpi.comnih.govingentaconnect.com

Generally, reduced pterins (dihydropterins and tetrahydropterins) are recognized for their ability to act as radical scavengers. nih.govingentaconnect.com However, these reduced forms are also potent reducing agents and can promote Fenton-type chemistry in the presence of transition metal ions. nih.gov Aromatic pterins have been shown to act as inhibitors or substrates for enzymes involved in the generation of free radicals. nih.govingentaconnect.com

The formation of an alkoxypterin, such as 2-methoxypteridine, can be envisioned through a radical-mediated mechanism. It has been proposed that in the presence of an oxidant like ceric ammonium (B1175870) nitrate (B79036) (CAN), the pterin (B48896) scaffold can form a cationic radical intermediate. This electrophilic radical can then undergo nucleophilic substitution by an alcohol, such as methanol, to yield the corresponding alkoxypterin. herts.ac.uk This reaction is noted to be specific to pterin scaffolds that are unsubstituted at the 6- or 7-positions. herts.ac.uk

The stability of pteridine radicals is influenced by the electronic properties of the heterocyclic system. All classes of pterins, from fully oxidized to tetrahydro derivatives, can engage in radical-mediated reactions. mdpi.com The complex interplay of factors makes it difficult to predict the net physiological effect of pteridines in biological systems concerning free radical reactions. nih.govingentaconnect.com

A study on novel N-substituted 2,4-diaminopteridines highlights the potential of the pteridine core as a scaffold for potent antioxidants. Several derivatives demonstrated significant radical-scavenging activity. For instance, in an assay measuring the inhibition of dimethyl sulfoxide (B87167) oxidation by hydroxyl radicals, certain pteridine derivatives showed strong inhibitory effects. nih.gov

Table 1: Hydroxyl Radical Scavenging Activity of Selected Pteridine Derivatives

Compound Inhibition of DMSO Oxidation (%) at 100 µM Reference Compound (Trolox) Activity
Pteridine Derivative 5a Strong Inhibition Excellent Scavenger
Pteridine Derivative 10b Strong Inhibition Excellent Scavenger
Pteridine Derivative 18g Strong Inhibition Excellent Scavenger

Data synthesized from research on various pteridine derivatives, demonstrating their potential as radical scavengers. nih.govtandfonline.com

Photochemical Reactivity and Excited State Dynamics

The photochemical properties of pteridines have garnered increasing interest, driven by their roles in various biological photoreception processes and their potential in photochemistry applications. herts.ac.ukresearchgate.net Pterins, which are derivatives of pteridine, are known to be photochemically reactive, absorbing UVA radiation (320-400 nm), which leads to fluorescence, photo-oxidation, and the generation of reactive oxygen species (ROS). researchgate.net

Upon excitation, typically around 350 nm, a pterin molecule populates the first singlet excited state (S1). researchgate.net From this state, it can decay back to the ground state via fluorescence, with emission typically observed around 450 nm. researchgate.net Concurrently, intersystem crossing can populate a triplet excited state, which is a key intermediate in photosensitized reactions. researchgate.net These excited triplet pterin molecules are effective photogenerators of singlet oxygen, a highly reactive form of oxygen. mdpi.com The common structural features of pteridines and their benzo-fused analogues, flavins, result in similar electronic structures and photochemical properties, including the ability to form stable radicals upon excitation. encyclopedia.pub

The excited-state dynamics of pterins in aqueous solution are complex. The fluorescence quantum yield is generally not affected by the presence of molecular oxygen. researchgate.net The triplet state lifetime for different tautomers can range from sub-microseconds to several microseconds. researchgate.net The specific substituents on the pteridine ring can significantly influence the photophysical and photochemical properties. rsc.org For instance, studies on isoguanosine, a purine (B94841) derivative with substitutions analogous to some pterins, show that the relaxation from the excited state involves ultrafast non-radiative decay pathways, contributing to its photostability. rsc.org While specific data for 2-methoxypteridine is not extensively detailed in the literature, the general principles of pterin photochemistry suggest it would be a photoactive molecule, with its methoxy group potentially influencing the electronic distribution and thus its excited-state behavior.

Catalytic Applications in Organic Synthesis Utilizing Pteridine, 2-methoxy- Scaffolds

The unique electronic properties of the pteridine ring system, characterized by its electron-deficient nature, make it an intriguing scaffold for applications in catalysis. herts.ac.uk

Ligand Design for Metal-Catalyzed Reactions

The pteridine scaffold has been successfully employed in various metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. researchgate.net In these reactions, the pteridine derivative can act as the substrate, which inherently involves its coordination to the metal center, functioning as a temporary ligand.

The utility of organometallic coupling reactions with pteridines is a growing field. herts.ac.uk For example, halogenated pteridines or pteridine triflates serve as effective substrates in palladium-catalyzed reactions such as the Buchwald-Hartwig amination and the Sonogashira coupling. herts.ac.uk These reactions enable the introduction of new amine and alkyne functionalities onto the pteridine core, demonstrating the scaffold's compatibility with transition metal catalytic cycles. herts.ac.uk

Furthermore, pterin derivatives are known to form stable complexes with metal ions. Studies have shown that pterin and its derivatives can act as ligands for Cu(II), with the O4 and N5 atoms serving as the primary coordination sites. mdpi.com This capacity for metal coordination is a fundamental requirement for designing ligands for catalysis. biointerfaceresearch.com While there are no specific reports detailing the use of Pteridine, 2-methoxy- as a standalone ligand for a catalytic reaction, the demonstrated reactivity of the general pteridine scaffold in metal-catalyzed processes suggests its potential for such applications. The nitrogen and oxygen atoms within the 2-methoxypteridine structure could serve as donor sites for metal coordination, a key aspect of ligand design. biointerfaceresearch.com

Organocatalysis with Pteridine, 2-methoxy- Derivatives

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a major pillar of modern synthesis. nih.govmdpi.com While the exploration of pteridines in this domain is still emerging, some derivatives have shown promise.

Alloxazine and its derivatives, which are structurally related to pteridines, have been reported for their use as organocatalysts. clockss.org The electron-deficient nature of the pteridine ring system could allow it to function as a Lewis acidic catalyst or to activate substrates through hydrogen bonding or other non-covalent interactions. However, specific research on Pteridine, 2-methoxy- or its close derivatives as organocatalysts is limited in the current literature. The development of pteridine-based organocatalysts remains a field with potential for future discovery. thieme-connect.com

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Advanced Spectroscopic and Structural Analysis in Research

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of molecular weight and elemental composition. In the context of "Pteridine, 2-methoxy-", mass spectrometry is instrumental in elucidating its fragmentation pathways, providing critical information for its structural confirmation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule and its fragments. For "Pteridine, 2-methoxy-", with a chemical formula of C₇H₆N₄O, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Pteridine (B1203161), 2-methoxy-

Ion Calculated Exact Mass Observed Mass (Hypothetical) Mass Error (ppm)
[M+H]⁺ 163.0614 163.0611 -1.84

This data is illustrative and based on the theoretical exact mass.

The high accuracy of the mass measurement provides strong evidence for the elemental composition of the parent molecule.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum of the fragments. This is particularly useful for identifying reaction intermediates and elucidating fragmentation pathways. In a hypothetical MS/MS experiment on the protonated molecule of "Pteridine, 2-methoxy-" ([M+H]⁺ at m/z 163), characteristic fragment ions would be observed.

The fragmentation of methoxy-substituted heteroaromatic compounds often involves the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group, followed by the loss of carbon monoxide (CO). For "Pteridine, 2-methoxy-", a plausible fragmentation pathway could involve the initial loss of a methyl radical to form an ion at m/z 148, followed by the loss of CO to yield a fragment at m/z 120. Further fragmentation of the pteridine ring would lead to smaller characteristic ions.

Table 2: Hypothetical Tandem Mass Spectrometry Fragmentation Data for [C₇H₆N₄O+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss
163 148 •CH₃
163 134 NCH₃
148 120 CO

This data is illustrative and based on common fragmentation patterns of similar compounds.

The analysis of these fragmentation patterns provides a detailed fingerprint of the molecule, confirming the connectivity of atoms and the presence of specific functional groups.

X-ray Crystallography for Solid-State Structural Determination

To date, a specific crystal structure for "Pteridine, 2-methoxy-" has not been reported in publicly available crystallographic databases. However, the crystal structure of the parent compound, pteridine, has been determined. By analogy, it is expected that "Pteridine, 2-methoxy-" would crystallize in a similar manner, with the methoxy group influencing the crystal packing.

If a single crystal of "Pteridine, 2-methoxy-" were to be analyzed, the resulting data would allow for the precise determination of its molecular geometry. Furthermore, the formation of co-crystals or complexes with other molecules could be studied to understand its interaction with other chemical entities at a molecular level.

Table 3: Hypothetical Crystallographic Data for Pteridine, 2-methoxy-

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
β (°) 95.5
Volume (ų) 845.3

This data is illustrative and based on typical values for small organic molecules.

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. In the hypothetical crystal structure of "Pteridine, 2-methoxy-", the nitrogen atoms of the pteridine ring could act as hydrogen bond acceptors, while the C-H bonds could act as weak hydrogen bond donors.

The planar pteridine ring system would likely lead to π-π stacking interactions between adjacent molecules, contributing to the stability of the crystal lattice. The methoxy group, while not a strong hydrogen bond donor or acceptor, would influence the steric packing of the molecules and could participate in weak C-H···O interactions. The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. These interactions play a dominant role in the crystallization and stability of organic solids. mdpi.comias.ac.in

Computational and Theoretical Investigations of Pteridine, 2 Methoxy

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific quantum chemical calculations detailing the electronic structure and reactivity of Pteridine (B1203161), 2-methoxy-, were identified in the reviewed literature. While computational methods are frequently applied to the pterin (B48896) nucleus to understand biological processes, dedicated studies on the 2-methoxy derivative are not publicly available.

Density Functional Theory (DFT) Studies of Ground and Excited States

There are no available Density Functional Theory (DFT) studies that specifically report on the ground and excited states of Pteridine, 2-methoxy-. Such studies would typically provide insights into the molecule's geometry, orbital energies, and electronic transitions, but this information has not been published for this specific compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

No computational studies predicting the NMR chemical shifts or UV-Vis spectra for Pteridine, 2-methoxy-, were found. While general methods for predicting such parameters exist, their application and validation for this particular molecule have not been documented in scientific literature.

Tautomerism and Isomerization Pathways

There is no published research on the computational investigation of tautomerism and isomerization pathways for Pteridine, 2-methoxy-. Theoretical studies on related pteridine and pyridine (B92270) systems suggest that tautomerism is a significant factor, but specific energy barriers and pathways for the 2-methoxy derivative have not been calculated.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

No molecular dynamics (MD) simulation studies focused on the solvation and intermolecular interactions of Pteridine, 2-methoxy-, were identified. MD simulations are a powerful tool for understanding how molecules behave in solution and interact with their environment, but this approach has not been applied in published research for this compound.

Investigation of Hydrogen Bonding and Stacking Interactions

There is a lack of specific research investigating the hydrogen bonding and π-stacking interactions of Pteridine, 2-methoxy-, through molecular dynamics simulations. While the pteridine core is known to participate in such interactions, the specific influence of the 2-methoxy group on these non-covalent forces has not been computationally explored.

Conformational Landscape Analysis

A conformational landscape analysis for Pteridine, 2-methoxy-, has not been reported in the scientific literature. Such an analysis would reveal the molecule's preferred shapes and the energy barriers between them, but this information is currently unavailable.

Prediction of Reaction Pathways and Transition States

Computational Elucidation of Reaction Mechanisms

For a molecule like Pteridine, 2-methoxy-, computational chemists would likely investigate reactions such as nucleophilic or electrophilic substitution on the pteridine ring system. The methoxy (B1213986) group at the 2-position would be expected to influence the reactivity and regioselectivity of such reactions. A typical computational approach would involve:

Geometry Optimization: Calculating the lowest energy structure for all species involved in the proposed reaction mechanism.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states). A transition state is characterized by having exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the intended reactants and products.

While general methodologies for these types of calculations are well-established, specific published research applying them to Pteridine, 2-methoxy- is scarce.

Energy Profiles of Chemical Transformations

An energy profile, or reaction coordinate diagram, provides a graphical representation of the energy changes that occur during a chemical reaction. For any proposed chemical transformation of Pteridine, 2-methoxy-, a theoretical energy profile would be constructed by plotting the relative energies of the reactants, intermediates, transition states, and products along the reaction coordinate.

Without specific computational studies on Pteridine, 2-methoxy-, it is not possible to provide a concrete energy profile for any of its chemical transformations. The table below illustrates a hypothetical energy profile for a generic two-step reaction, which is a common scenario in the reactions of heterocyclic compounds.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Pteridine, 2-methoxy- + Reagent)0.0
1Transition State 1+15.2
1Intermediate-5.7
2Transition State 2+8.9
2Products-12.3

Structure-Property Relationship (SPR) Studies using Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity or physicochemical properties. These studies rely on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For Pteridine, 2-methoxy-, a QSAR or SPR study would involve calculating a variety of molecular descriptors and then using statistical methods to build a mathematical model that relates these descriptors to a property of interest. While comprehensive QSAR/SPR studies focused specifically on Pteridine, 2-methoxy- are not available, the general approach is well-documented for broader classes of pteridine derivatives.

The types of computational descriptors that would be relevant for such a study on Pteridine, 2-methoxy- can be categorized as follows:

Constitutional Descriptors (0D): These are the most basic descriptors and include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors (2D): These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors (3D): These are calculated from the 3D coordinates of the molecule and include information about its size, shape, and surface area.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Examples include HOMO-LUMO energies, dipole moment, and atomic charges.

A hypothetical set of calculated descriptors for Pteridine, 2-methoxy- is presented in the table below to illustrate the types of data used in SPR studies.

Descriptor TypeDescriptor NameHypothetical Value
ConstitutionalMolecular Weight162.15 g/mol
ConstitutionalNumber of Nitrogen Atoms4
TopologicalWiener Index258
GeometricalMolecular Surface Area185.3 Ų
Quantum-ChemicalHOMO Energy-6.8 eV
Quantum-ChemicalLUMO Energy-1.2 eV
Quantum-ChemicalDipole Moment2.5 D

Biological and Biochemical Research Contexts Mechanistic Focus

Role in Pterin (B48896) Biosynthesis and Metabolism (In Vitro Mechanistic Studies)

Pteridines are a class of heterocyclic compounds composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings. nih.govnih.gov In biological systems, pterins, which are pteridine (B1203161) derivatives with an amino group at position 2 and a keto group at position 4, are crucial. nih.govhmdb.ca The biosynthesis of natural pterins, such as neopterin (B1670844) and biopterin, originates from guanosine (B1672433) triphosphate (GTP). researchgate.net These molecules are vital as metabolic intermediates and cofactors for a variety of enzymes. nih.govmdpi.com

"Pteridine, 2-methoxy-," as a synthetic derivative, is not a natural intermediate in these established pathways. Instead, its utility in research lies in its potential as a probe or modulator of these processes. In vitro mechanistic studies often employ such analogs to investigate enzymatic functions and metabolic routes.

Enzymatic Conversion Pathways of Pteridine, 2-methoxy- Analogs

While direct enzymatic conversion pathways for "Pteridine, 2-methoxy-" are not extensively documented, studies on related pteridine analogs provide insight into potential metabolic fates. Enzymes that process the pterin scaffold are the primary candidates for interacting with synthetic derivatives. For instance, xanthine (B1682287) dehydrogenase is known to hydroxylate the pteridine ring at position 7. nih.gov Another key enzyme, pterin deaminase, is hypothesized to convert pteridines to lumazines. nih.gov

The metabolism of a 2-methoxy- analog would depend on whether enzymes can recognize and process this modified substrate. The methoxy (B1213986) group could be a target for O-demethylation by enzymes like cytochrome P450 monooxygenases, which are known to catalyze such reactions on various aromatic substrates. uq.edu.au The resulting product, a 2-hydroxy-pteridine (a lumazine), could then potentially enter the lumazine (B192210) metabolic pathways.

Intermediacy or Participation in Pterin Metabolic Cycles

Naturally occurring pterins exist in different redox states: fully oxidized, dihydro-, and tetrahydro- forms, which are interconverted by enzymes like pteridine reductase and dihydrofolate reductase. nih.govnih.govmdpi.com These redox cycles are fundamental to their function as cofactors. nih.govmdpi.com

A synthetic analog like "Pteridine, 2-methoxy-" would not participate as a natural intermediate. However, its significance in research arises from its potential to act as an inhibitor or an alternative substrate for the enzymes involved in these cycles. By competing with the natural pterin substrates, such analogs can be used to study the kinetics and mechanisms of these crucial enzymes in vitro, helping to elucidate the function of the metabolic pathway. nih.gov

Enzyme-Pteridine, 2-methoxy- Interactions (In Vitro Mechanistic Insights)

The interaction of pteridine compounds with enzymes is a cornerstone of their biological function and therapeutic potential. In vitro studies focusing on binding kinetics, enzyme modulation, and structural biology provide detailed mechanistic insights into these interactions.

Binding Affinity and Kinetics with Target Enzymes

The affinity and kinetics of a ligand binding to an enzyme are critical determinants of its biological effect. These parameters are often studied for pteridine derivatives to understand their interactions with target proteins. For example, the binding of the natural pteridine (6R)-5,6,7,8-tetrahydro-L-biopterin to brain nitric oxide synthase has been characterized in detail. nih.gov

Interactive Data Table: Binding Kinetics of Tetrahydrobiopterin with Brain NO Synthase (Note: Data is for the related compound (6R)-5,6,7,8-tetrahydro-L-biopterin to illustrate the scientific principles.)

Kinetic ParameterValueUnitDescription
kon (Association Rate)1.3 x 106M-1 min-1Rate at which the pteridine binds to the enzyme. nih.gov
koff (Dissociation Rate)3.2 x 10-1min-1Rate at which the enzyme-pteridine complex falls apart. nih.gov
KD (Dissociation Constant)0.25µMCalculated from koff/kon; indicates high binding affinity. nih.gov

Mechanistic Studies of Enzyme Inhibition or Modulation

Pteridine analogs are frequently investigated as enzyme inhibitors. nih.gov Pteridine reductase 1 (PTR1), an enzyme found in trypanosomatid parasites, is a key target. nih.gov This enzyme provides a bypass mechanism for parasites to overcome dihydrofolate reductase (DHFR) inhibitors, making dual inhibition of PTR1 and DHFR a promising therapeutic strategy. nih.gov

Mechanistic studies reveal that many pteridine-based inhibitors act competitively, binding to the same active site as the natural pterin or folate substrates. nih.gov This binding often involves interactions with the NADPH cofactor, which is essential for creating the substrate-binding site, and key amino acid residues within the enzyme's active site. nih.gov For instance, inhibitors often bind in a π-sandwich between the nicotinamide (B372718) ring of NADPH and a phenylalanine residue. nih.gov The inhibitory potency is quantified by the inhibition constant (Ki), with lower values indicating a more potent inhibitor.

X-ray Co-crystallography of Enzyme-Pteridine, 2-methoxy- Complexes

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. nih.govnih.gov By crystallizing an enzyme together with its ligand (co-crystallization), researchers can visualize the precise binding mode and the specific molecular interactions that stabilize the complex. youtube.comfrontiersin.org

For pteridine-binding enzymes, co-crystal structures provide invaluable mechanistic insights. They can reveal:

The exact orientation of the pteridine ring within the active site.

Key hydrogen bonds and hydrophobic interactions with amino acid residues.

Conformational changes in the enzyme upon ligand binding. imrpress.com

The role of cofactors, such as NADPH, in mediating the binding. nih.gov

While a specific co-crystal structure for "Pteridine, 2-methoxy-" is not described in the reviewed literature, this methodology is crucial for the rational design of potent and selective pteridine-based enzyme inhibitors. nih.gov

Molecular Docking and Simulation of Enzyme-Ligand Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as Pteridine, 2-methoxy-, and a target enzyme at the atomic level. The process involves simulating the ligand's behavior within the binding site of a protein, which helps in elucidating the fundamental biochemical processes of molecular recognition.

In the context of pteridine derivatives, molecular docking studies have been crucial. For instance, docking simulations of pteridine-based compounds with enzymes like pteridine reductase (PTR1), a key enzyme in certain parasites, have been used to design potent and selective inhibitors. nih.govacs.org These studies analyze interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces between the ligand and the enzyme's active site residues. nih.gov For Pteridine, 2-methoxy-, a hypothetical docking study would involve preparing the 3D structures of the ligand and the target enzyme. The ligand would then be placed in the enzyme's binding pocket, and its various possible conformations would be evaluated based on a scoring function that estimates the binding affinity. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-enzyme complex over time. mdpi.com MD simulations provide insights into the dynamic nature of the interactions and can help refine the binding mode identified by docking. nih.gov By calculating the binding free energy, these simulations can offer a more accurate prediction of the ligand's affinity for the target. chemrxiv.org Although specific docking studies on Pteridine, 2-methoxy- are not extensively documented in publicly available literature, the principles derived from studies on analogous pteridine and methoxy-containing compounds suggest its potential as a ligand for various enzymes. The methoxy group, being an electron-donating group, can influence the electronic properties of the pteridine ring system and potentially form specific hydrogen bonds or hydrophobic interactions within an enzyme's active site, thereby affecting its binding affinity and selectivity.

Table 1: Key Intermolecular Forces in Enzyme-Ligand Docking

Interaction TypeDescriptionPotential Role for Pteridine, 2-methoxy-
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N or O) and another nearby electronegative atom.The nitrogen atoms in the pteridine core and the oxygen of the methoxy group can act as hydrogen bond acceptors.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.The pteridine ring and the methyl group of the methoxy substituent can engage in hydrophobic interactions with nonpolar amino acid residues.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.These forces contribute to the overall stability of the ligand within the binding pocket.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.The aromatic pteridine ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Participation in Cellular Redox Pathways (Mechanistic Role)

Pteridine and its derivatives are recognized for their ability to participate in biological redox reactions, acting as electron carriers or cofactors for various enzymes. ibs.re.kr The pterin nucleus can exist in multiple redox states, including fully oxidized, dihydro (semi-reduced), and tetrahydro (fully reduced) forms, allowing it to mediate the transfer of electrons and protons (2e⁻ and 2H⁺). nih.gov This redox activity is fundamental to their biological functions.

The introduction of a 2-methoxy- group can modulate the redox potential of the pteridine core. The methoxy group is generally considered electron-donating, which could influence the ease with which the pteridine ring system accepts or donates electrons. This modification can fine-tune the compound's electrochemical properties, potentially altering its role within a cellular redox pathway. The specific mechanistic role of Pteridine, 2-methoxy- would depend on its precise redox potential in the cellular environment and its ability to interact with redox-active enzymes and molecules like nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov

Investigation of Antioxidant Properties in Model Systems

The redox-active nature of the pteridine scaffold suggests that its derivatives may possess antioxidant properties. Antioxidants can neutralize harmful reactive oxygen species (ROS) through various mechanisms. Studies on related heterocyclic compounds and methoxy-substituted phenols provide a framework for understanding the potential antioxidant activity of Pteridine, 2-methoxy-. For example, various 2-methoxyphenol derivatives have been shown to act as effective antioxidants. uaeu.ac.aeresearchgate.net

The primary mechanisms by which phenolic and related compounds exert antioxidant effects include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby quenching it. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, followed by the transfer of a proton. nih.gov

Sequential Proton-Loss Electron-Transfer (SPLET): The antioxidant molecule first loses a proton, and the resulting anion then donates an electron to the radical. nih.gov

In the case of Pteridine, 2-methoxy-, the presence of the electron-donating methoxy group could enhance its ability to donate a hydrogen atom or an electron, potentially making it an effective radical scavenger. nih.gov The pteridine ring itself can also participate in these processes. The antioxidant capacity would typically be evaluated using in vitro model systems, such as the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid (ABTS) assays, which measure the compound's ability to scavenge stable free radicals. researchgate.net

Role in Reactive Oxygen Species (ROS) Generation or Scavenging

Reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), are produced as byproducts of normal metabolism. mdpi.com While they play roles in cell signaling, excessive levels lead to oxidative stress, which can damage lipids, proteins, and DNA. nih.gov Antioxidant systems, both enzymatic (e.g., superoxide dismutase, catalase) and non-enzymatic, work to maintain redox homeostasis by scavenging these reactive species. nih.gov

Pteridine, 2-methoxy-, as a potential antioxidant, would likely function as a ROS scavenger. Its mechanism would involve donating electrons or hydrogen atoms to neutralize highly reactive radicals, converting them into more stable, less harmful molecules. mdpi.com For example, it could potentially react with a hydroxyl radical, the most reactive of the ROS, to terminate its damaging cascade. The effectiveness of a pteridine derivative as a photosensitizer, which can lead to ROS generation upon light exposure, is also a known property of this class of compounds and is dependent on the substituents. mdpi.com Therefore, while scavenging is a likely role, the potential for ROS generation under specific conditions (e.g., in the presence of light and oxygen) could also be a subject of investigation.

Application as Biochemical Probes or Reporter Molecules (In Vitro, Lab-Based)

The pteridine ring system is inherently fluorescent, a property that has been extensively exploited in the development of biochemical probes. nih.gov These probes are valuable tools for studying molecular interactions and dynamics in vitro.

Fluorescent Pteridine, 2-methoxy- Analogs for Biochemical Sensing

Pteridine nucleoside analogs have been successfully synthesized and incorporated into DNA and RNA as fluorescent probes to monitor nucleic acid structure and interactions with proteins. cancer.govnih.gov These probes are designed to be structurally similar to natural nucleosides to minimize disruption of the biological system. Their fluorescence properties, such as intensity, lifetime, and emission wavelength, are often sensitive to the local environment. nih.gov This sensitivity allows them to report on changes such as DNA hybridization, protein binding, or enzymatic activity. semanticscholar.org

While research has focused on nucleoside analogs, the core fluorescence of the pteridine heterocycle suggests that simpler analogs, including those based on Pteridine, 2-methoxy-, could be developed as fluorescent probes. The synthesis of such analogs would involve chemical modification to introduce reactive groups for conjugation to other molecules or to fine-tune their spectral properties. The 2-methoxy group would influence the electronic structure of the pteridine ring, thereby affecting its absorption and emission spectra, quantum yield, and fluorescence lifetime. These modified spectral characteristics could be advantageous for specific sensing applications, for example, to shift the emission to longer wavelengths to reduce background fluorescence in biological samples.

Table 2: Fluorescence Properties of Representative Pteridine Analogs

Pteridine AnalogExcitation Max (nm)Emission Max (nm)Quantum Yield (Monomer)Application Context
6MAP 3104300.39DNA structural probe nih.gov
DMAP 3304300.48DNA structural probe nih.gov
3-MI ~350~430N/ADNA hybridization probe nih.gov
6-MI ~350~430N/ADNA hybridization probe nih.gov

*Data sourced from studies on pteridine nucleoside analogs. 6MAP: 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone; DMAP: 4-amino-2,6-dimethyl-8-(2'-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone; 3-MI & 6-MI are guanosine analogs.

Use in Ligand-Binding Assays and Screening Platforms

Ligand-binding assays are essential tools in drug discovery and basic research to quantify the interaction between a ligand and its target receptor or enzyme. nih.gov These assays can be used to determine binding affinity (often expressed as the dissociation constant, Kᴅ), kinetics (on- and off-rates), and to screen compound libraries for potential hits. malvernpanalytical.com

Fluorescent probes based on the Pteridine, 2-methoxy- scaffold could be employed in various ligand-binding assay formats. For example, in a competitive binding assay, a fluorescent pteridine analog could be designed to bind to a specific target. Unlabeled compounds from a screening library would then be added to compete for binding. A decrease in the fluorescence signal (e.g., fluorescence polarization or intensity) would indicate that the test compound has displaced the fluorescent probe, signifying a binding event. diva-portal.org The high sensitivity of fluorescence detection makes this approach suitable for high-throughput screening (HTS) platforms. The development of such assays would leverage the inherent spectral properties of the pteridine core, potentially modified by the 2-methoxy- substituent to optimize performance. scispace.com

Structure-Activity Relationship (SAR) Studies for Biochemical Function4.5.1. Identification of Key Structural Motifs for Enzymatic Interaction4.5.2. Design of Analogs with Modulated Biochemical Activities

Further experimental research focusing specifically on "Pteridine, 2-methoxy-" is required to elucidate its biochemical properties and potential therapeutic applications.

Emerging Applications in Chemical Biology and Advanced Materials Research

Utilization in Fluorescent Probes and Sensors for Chemical Biology Research

The inherent fluorescence of the pteridine (B1203161) ring system provides a foundational platform for the development of molecular probes and sensors. semanticscholar.orgorientjchem.org The introduction of substituents, such as a 2-methoxy group, can modulate these photophysical properties, offering a strategy for creating tailored chemical tools for biological research.

The design of chemosensors often relies on the principle of modulating the fluorescence output of a fluorophore upon interaction with a specific analyte. The pteridine core, with its electron-deficient pyrazine (B50134) ring and electron-rich pyrimidine (B1678525) ring, offers multiple sites for functionalization to create specific binding pockets for target molecules or ions. While research specifically detailing Pteridine, 2-methoxy- as a chemosensor is still an emerging area, the design principles can be inferred from studies on other pteridine derivatives.

The strategy for designing pteridine-based chemosensors involves coupling the pteridine fluorophore to a receptor unit that selectively binds an analyte. This binding event can trigger a change in the fluorescence of the pteridine core through mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). For instance, a pterin-based fluorescent probe was developed for the screening of dihydropteroate (B1496061) synthase, demonstrating the utility of the pteridine scaffold in targeted bio-assays. rsc.org The 2-methoxy group in Pteridine, 2-methoxy- could serve to fine-tune the electronic properties of the pteridine system, potentially enhancing quantum yield or shifting emission wavelengths to more desirable regions for biological imaging.

Table 1: Design Strategies for Pteridine-Based Fluorescent Sensors

Design StrategyMechanism of ActionPotential Analyte
Ionophore ConjugationBinding of a metal ion to a conjugated ionophore alters the electronic structure of the pteridine, causing a change in fluorescence.Metal Cations (e.g., Zn²⁺, Cu²⁺)
Enzyme Substrate MimicryThe pteridine derivative is designed as a substrate for a specific enzyme. Enzymatic modification leads to a change in fluorescence.Enzymes (e.g., kinases, phosphatases)
pH-Sensitive FunctionalizationIncorporation of acidic or basic functional groups whose protonation state affects the ICT character and thus the fluorescence emission.Protons (pH)
Biomolecule RecognitionAttachment of a recognition moiety (e.g., peptide, oligonucleotide) that binds to a target biomolecule, leading to a fluorescence response.Proteins, Nucleic Acids

Fluorescent probes derived from pteridines have shown significant promise for in vitro imaging applications. Notably, pteridine nucleoside analogs have been synthesized and incorporated into oligonucleotides to study DNA structure and interactions in real-time. nih.govijrpr.com These probes are sensitive to their local environment, with their fluorescence properties changing upon binding to other molecules. nih.govijrpr.com

For example, fluorescent adenosine (B11128) analogs such as 4-amino-6-methyl-8-(2-deoxy-β-d-ribofuranosyl)-7(8H)-pteridone (6MAP) and 4-amino-2,6-dimethyl-8-(2'-deoxy-β-d-ribofuranosyl)-7(8H)-pteridone (DMAP) have been successfully used as probes within DNA strands. nih.gov These probes exhibit changes in fluorescence intensity and lifetime upon interaction with neighboring bases, making them valuable tools for monitoring DNA dynamics. nih.gov

While direct cellular imaging studies using Pteridine, 2-methoxy- are not yet widely reported, the favorable photophysical properties of the pteridine core suggest its potential in this area. The development of Pteridine, 2-methoxy- based probes could offer new tools for visualizing cellular components and processes with high sensitivity and specificity.

Table 2: Photophysical Properties of Selected Pteridine-Based Fluorescent Probes

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (monomer)Application
6MAP3104300.39DNA structural probe nih.gov
DMAP3304300.48DNA structural probe nih.gov

Application as a Building Block in Complex Molecular Architectures

The rigid, planar structure and the presence of multiple nitrogen atoms make the pteridine scaffold an attractive building block for the construction of complex molecular architectures through non-covalent and covalent interactions.

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to create large, well-ordered assemblies. The nitrogen atoms in the pteridine ring are excellent hydrogen bond acceptors, while the aromatic core can participate in π-π stacking interactions.

Research has shown that π-conjugated pteridine derivatives can act as low-molecular-weight organogelators, forming self-assembled fibrillar networks in organic solvents. nih.gov This demonstrates the inherent ability of the pteridine core to drive self-assembly. Furthermore, pterin (B48896) derivatives have been used to form self-assembled, octahedral metal complexes with Ni(II) and Cd(II), where the supramolecular system is stabilized by a combination of hydrogen bonds and π-π interactions. ijrpr.com The introduction of a 2-methoxy group could influence the packing and intermolecular interactions within such supramolecular systems, potentially leading to new materials with unique properties.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials constructed from molecular building blocks. The properties of these materials, such as pore size and functionality, can be tuned by changing the building blocks. Nitrogen-rich heterocyclic compounds are often used as ligands in the synthesis of MOFs and as monomers for COFs due to their ability to form strong coordinate bonds with metal ions and to create robust covalent networks.

While the direct use of Pteridine, 2-methoxy- in the synthesis of COFs or MOFs has not been extensively documented, its structural features make it a promising candidate. The pteridine nucleus can act as a multitopic ligand, with the nitrogen atoms of the pyrazine and pyrimidine rings coordinating to metal centers in MOFs. For the construction of COFs, pteridine derivatives with appropriate functional groups (e.g., amines, aldehydes) could be synthesized and used as monomers to create porous, nitrogen-rich frameworks with potential applications in gas storage, separation, and catalysis.

Role in Advanced Catalysis and Material Science (Non-Biological)

The application of pteridine derivatives is expanding beyond the biological realm into advanced catalysis and material science. The electron-deficient nature of the pyrazine ring in the pteridine core suggests potential applications in areas where this electronic property can be exploited.

In catalysis, pteridine derivatives can serve as ligands for transition metal catalysts. The nitrogen atoms can coordinate to a metal center, and the electronic properties of the pteridine ligand can be tuned by substituents like the 2-methoxy group to influence the catalytic activity of the metal. For example, pteridine-metal complexes could potentially catalyze a variety of organic transformations.

In material science, the unique photophysical and electronic properties of pteridines are of interest. For instance, pteridine derivatives have been investigated for their piezofluorochromism, where their fluorescence emission changes in response to mechanical force. nih.gov This property is highly desirable for applications in sensors and smart materials. The incorporation of Pteridine, 2-methoxy- into polymers or other materials could lead to the development of novel functional materials with tailored optical and electronic properties.

Development of Heterogeneous or Homogeneous Catalysts

There is no available research describing the use or potential of "Pteridine, 2-methoxy-" in the development of either heterogeneous or homogeneous catalysts. The catalytic activity of a compound is highly dependent on its specific electronic and structural properties, which for "Pteridine, 2-methoxy-" have not been reported.

Historical and Future Perspectives of Pteridine, 2 Methoxy Research

Evolution of Research on Pteridine (B1203161), 2-methoxy- and its Analogs

The exploration of Pteridine, 2-methoxy- and its analogs has been a gradual process, often embedded within the larger context of pteridine chemistry. The initial impetus for pteridine research stemmed from the isolation and structural elucidation of naturally occurring pigments from butterfly wings in the late 19th and early 20th centuries. This foundational work laid the groundwork for the synthesis of the parent pteridine ring and its various derivatives.

Early synthetic efforts targeting substituted pteridines were often characterized by multi-step sequences and, at times, challenging purification processes. A notable development in the synthesis of 2-methoxypteridine involves the reaction of 2-chloropteridine (B77311) with a suitable methoxide (B1231860) source. One documented method describes the preparation of 2-chloropteridine by reacting 2-chloro-4,5-diaminopyrimidine with glyoxal (B1671930) in boiling methanol (B129727), which can then be converted to 2-methoxypteridine. wur.nl This approach highlights a common strategy in heterocyclic chemistry: the use of a halogenated precursor for nucleophilic substitution.

The timeline of research on 2-methoxypteridine itself is not extensively documented in dedicated studies. Instead, its mention often appears in broader chemical literature, particularly in studies focused on the physicochemical properties of a range of heterocyclic compounds. For instance, its aqueous solubility and octanol-water partition coefficient have been determined as part of larger datasets aimed at developing quantitative structure-property relationship (QSPR) models. These studies are crucial for predicting the behavior of compounds in biological and environmental systems.

Research into analogs of 2-methoxypteridine has been somewhat limited, with much of the focus in pteridine chemistry being on derivatives with biological significance, such as those with amino and hydroxyl substitutions at various positions. However, the synthetic pathways developed for other pteridine derivatives could, in principle, be adapted to create a library of 2-methoxypteridine analogs with diverse functionalities at other positions of the pteridine core.

Table 1: Physicochemical Properties of Pteridine, 2-methoxy-

PropertyValueSource
Molecular Formula C₇H₆N₄O-
Molecular Weight 162.15 g/mol -
CAS Number 102170-44-5-
Aqueous Solubility (logS) -1.11 nih.gov
Octanol-Water Partition Coefficient (logP) 0.84 nih.gov

Identification of Current Gaps and Challenges in Pteridine, 2-methoxy- Research

Despite the foundational knowledge of its synthesis and basic physicochemical properties, research specifically focused on Pteridine, 2-methoxy- is marked by several significant gaps and challenges.

A primary gap is the limited exploration of its biological activity . While the broader pteridine family is a rich source of biologically active compounds, including enzyme cofactors and inhibitors, there is a dearth of published research on the specific biological effects of 2-methoxypteridine. nih.govacs.org This lack of screening against various biological targets represents a significant missed opportunity.

Another challenge lies in the synthetic accessibility and diversification of its analogs . While the synthesis from 2-chloropteridine is established, the development of more efficient, scalable, and versatile synthetic routes would be beneficial for producing a wider range of derivatives. The challenges inherent in the selective functionalization of the pteridine ring system, a common hurdle in heterocyclic chemistry, also apply here. nih.gov The presence of multiple nitrogen atoms in the bicyclic system influences its reactivity and can complicate regioselective modifications.

Furthermore, there is a lack of in-depth spectroscopic and structural characterization . While basic properties have been tabulated, a comprehensive analysis using modern techniques such as single-crystal X-ray diffraction, advanced NMR spectroscopy, and computational modeling would provide a more nuanced understanding of its electronic structure, conformation, and intermolecular interactions.

Future Directions and Emerging Opportunities for Scholarly Investigation

The existing gaps in the research of Pteridine, 2-methoxy- present a fertile ground for future scholarly investigation, with potential applications spanning medicinal chemistry, materials science, and chemical biology.

A crucial future direction is the systematic biological screening of 2-methoxypteridine and a library of its novel analogs. Given the diverse biological roles of other pteridines, it is plausible that 2-methoxypteridine derivatives could exhibit interesting pharmacological properties. nih.gov Screening for activities such as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition (e.g., against kinases or reductases) could unveil previously unknown therapeutic potential. For instance, the design of pteridine-based inhibitors for targets like pteridine reductase 1 in kinetoplastid parasites has shown promise. nih.govacs.org

The development of novel synthetic methodologies for the preparation and functionalization of 2-methoxypteridine analogs is another key area. This could involve leveraging modern synthetic techniques such as C-H activation, cross-coupling reactions, and flow chemistry to enable more efficient and diverse derivatization of the pteridine core. This would facilitate the creation of structure-activity relationship (SAR) studies to optimize any identified biological activities.

In the realm of materials science , the photophysical properties of 2-methoxypteridine and its derivatives are largely unexplored. Pteridines, in general, can exhibit interesting fluorescence and electronic properties. Investigating the potential of 2-methoxypteridine-based compounds as organic light-emitting diode (OLED) materials, fluorescent probes, or components in other functional materials could open up new avenues of research.

Finally, computational and theoretical studies can play a significant role in guiding future experimental work. Density functional theory (DFT) calculations and molecular docking studies could be employed to predict the reactivity, electronic properties, and potential biological targets of 2-methoxypteridine and its analogs, thereby prioritizing synthetic efforts and biological screening.

Q & A

Q. What are the established synthetic routes for 2-methoxy-pteridine, and how are structural impurities controlled during synthesis?

Synthesis of 2-methoxy-pteridine typically involves nucleophilic substitution or coupling reactions. For example, alkylation of pteridine precursors with methoxy groups under basic conditions (e.g., NaH/DMF) is common . Structural impurities, such as regioisomers or unreacted intermediates, are monitored via HPLC with UV detection (λ = 260–280 nm) and confirmed by high-resolution mass spectrometry (HRMS). NMR spectroscopy (¹H and ¹³C) is critical for distinguishing between positional isomers, as chemical shifts of ortho hydrogens in the methoxy-substituted aromatic ring show distinct splitting patterns .

Q. How can pteridine derivatives like 2-methoxy-pteridine be quantified in biological matrices?

Quantification often employs reversed-phase HPLC coupled with fluorescence detection due to pteridines' inherent fluorescence. For instance, Rinkevich et al. (2016) validated a method using linear regression (R² > 0.95) to correlate pteridine concentration with age in honey bees, with a limit of detection (LOD) of 0.1 ng/mL . Mass spectrometry (LC-MS/MS) is preferred for complex matrices, offering specificity via multiple reaction monitoring (MRM) transitions .

Q. What structural features of 2-methoxy-pteridine influence its binding to enzymes like pteridine reductase 1 (PTR1)?

The methoxy group at position 2 enhances steric hindrance, reducing affinity for PTR1’s active site compared to unsubstituted pteridines. Crystallographic studies (e.g., PDB: 3BMM) reveal that NADP+ cofactor binding is disrupted when bulky substituents occupy the pteridine-binding pocket . Computational docking (AutoDock Vina) and molecular mechanics (MM-PBSA) analyses further show that substituent polarity impacts binding energy (ΔG ≤ −8 kcal/mol indicates strong inhibition) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations optimize 2-methoxy-pteridine derivatives as PTR1 inhibitors?

MD simulations using the CHARMM36 force field assess ligand stability in PTR1’s binding pocket. For example, trajectories >100 ns reveal that 2-methoxy-pteridine derivatives with extended hydrophobic tails (e.g., benzimidazole hybrids) exhibit lower root-mean-square deviation (RMSD < 2 Å), indicating stable binding . Free energy perturbation (FEP) calculations guide substituent optimization by predicting ΔΔG values for modified analogs .

Q. Why do contradictory results arise regarding 2-methoxy-pteridine’s role in oxidative stress?

Reduced pteridines (e.g., tetrahydrobiopterin) scavenge radicals but may also act as prooxidants via Fenton chemistry in the presence of Fe²⁺. For 2-methoxy-pteridine, EPR studies show dual behavior: antioxidant at low concentrations (IC₅₀ = 10 µM for •OH scavenging) but prooxidant at higher doses (>50 µM) due to autoxidation . Experimental conditions (e.g., pH, metal ion content) critically influence outcomes, necessitating standardized assays (e.g., luminol chemiluminescence) .

Q. What strategies improve the selectivity of 2-methoxy-pteridine analogs against parasitic vs. human enzymes?

Structure-based drug design (SBDD) leverages homology models of human dihydrofolate reductase (DHFR) and PTR1. Key differences include a narrower active site in PTR1, allowing selective inhibition via bulkier substituents. For example, 2-methoxy-pteridine derivatives with 1,3,4-thiadiazole moieties achieve >100-fold selectivity for Leishmania PTR1 over human DHFR (Ki = 0.2 µM vs. 25 µM) .

Q. How do age-related changes in pteridine metabolism affect experimental outcomes in model organisms?

In insects like Apis mellifera, total pteridine concentration in heads decreases linearly with age (R² = 0.82), validated via Student’s t-test (p < 0.001) . However, temperature confounds this relationship: at 30°C, degradation accelerates 2-fold compared to 20°C. Researchers must standardize rearing conditions and use multivariate regression to isolate age effects .

Q. What in silico tools predict the ADMET profile of 2-methoxy-pteridine-based drug candidates?

SwissADME and ProTox-II evaluate parameters like bioavailability (Topological Polar Surface Area < 75 Ų) and toxicity (LD₅₀ > 500 mg/kg). For instance, 2-methoxy-pteridine derivatives with logP < 3 show optimal blood-brain barrier penetration, while those with >3 hydrogen bond donors risk hepatotoxicity .

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